![molecular formula C11H14O3 B8059787 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone CAS No. 73473-62-8](/img/structure/B8059787.png)
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity : Thiosemicarbazones synthesized from 2-hydroxy-4-isopropoxy-5-nitroacetophenone have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Parekh & Desai, 2006).
Chemical Synthesis and Heterocyclization : The compound has been used in chemical synthesis, particularly in reactions leading to the formation of isoflavones and various heterocyclic compounds (Moskvina, Shilin, & Khilya, 2015).
Photoremovable Protecting Group for Carboxylic Acids : 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a related compound, has been introduced as a new photoremovable protecting group for carboxylic acids, showing potential in organic synthesis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Degradation Mechanisms in Biochemistry : Studies on phenolic beta-1 lignin substructure model compounds, including derivatives of this compound, have been used to understand degradation mechanisms by enzymes like laccase (Kawai, Umezawa, & Higuchi, 1988).
Antimicrobial Properties and Molecular Docking : Ethanone, a derivative, has shown antimicrobial properties, and molecular docking studies indicate its binding efficacy with certain proteins in Staphylococcus aureus (Sri Satya, V., & Aiswariya, 2022).
Fluorescent Probe Development : This compound has been used to develop a BODIPY-based fluorescent probe, showcasing applications in biological and chemical sensing (Fang, Jiang, Sun, & Li, 2019).
Cancer Treatment : A derivative has been identified as an inhibitor of DNA-dependent protein kinase, suggesting potential in cancer treatment (Kashishian et al., 2003).
Antimicrobial Synthesis : 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, a related compound, shows antimicrobial activity and has applications in drug research (Wanjari, 2020).
properties
IUPAC Name |
1-(2-hydroxy-4-propan-2-yloxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-9-4-5-10(8(3)12)11(13)6-9/h4-7,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOTVXYGMNGCLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601353 | |
Record name | 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone | |
CAS RN |
73473-62-8 | |
Record name | 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.